N-(1,3-benzodioxol-5-ylmethyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is a complex organic compound that features a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, with reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated benzimidazole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-1H-benzimidazol-2-amine
- N-(1,3-benzodioxol-5-ylmethyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-carboxamide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with a benzodioxole moiety and a prop-2-en-1-yl group makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-prop-2-enylbenzimidazol-2-amine |
InChI |
InChI=1S/C18H17N3O2/c1-2-9-21-15-6-4-3-5-14(15)20-18(21)19-11-13-7-8-16-17(10-13)23-12-22-16/h2-8,10H,1,9,11-12H2,(H,19,20) |
InChI Key |
PWAZDDVDPSUDSJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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